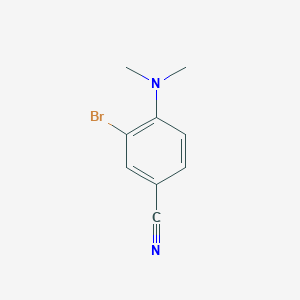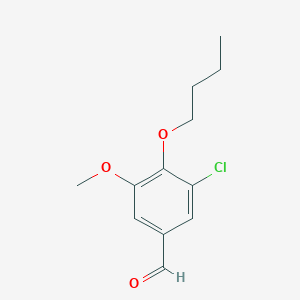
3-Bromo-4-(dimethylamino)benzonitrile
Overview
Description
3-Bromo-4-(dimethylamino)benzonitrile is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Oscillations in Reactions
The compound 3-bromo-4-(N,N-dimethylamino)benzoic acid, closely related to 3-Bromo-4-(dimethylamino)benzonitrile, has been identified in studies exploring the bromination and oxidation reactions of aromatic compounds by acidic bromate. Such reactions exhibit transient oscillations, and the presence of this compound significantly influences the reaction dynamics (Bell & Wang, 2015).
Photoinduced Charge Transfer
Research on 4-(N,N-Dimethylamino)benzonitrile (DMABN) has focused on its role in photoinduced charge transfer processes. Studies have investigated the dynamics of charge transfer upon photoexcitation, revealing insights into the early events and the internal conversion mechanisms involved (Kochman, Tajti, Morrison, & Miller, 2015).
Structural Studies and Isomerism
The Z/E isomerism of related compounds, such as 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, has been analyzed using X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the structural properties and stability of different isomers (Tammisetti, Kosilkin, Guzei, Khrustalev, Dalton, & Timofeeva, 2018).
Multimode Charge-Transfer Dynamics
In-depth analyses of the charge-transfer dynamics in DMABN have been conducted using techniques like ultraviolet femtosecond stimulated Raman spectroscopy. These studies examine the intramolecular charge transfer process, focusing on the dynamics along various vibrational coordinates (Rhinehart, Challa, & McCamant, 2012).
Theoretical Investigations
Theoretical studies have been conducted to understand the behavior of DMABN in excited states, particularly focusing on amino group twisting and wagging reaction paths. These studies provide insights into the potential energy profiles and the relevance of these reaction coordinates in charge transfer processes (Sudholt, Sobolewski, & Domcke, 1999).
Reaction Dynamics in Supercritical Fluids
The dynamics of charge-transfer state formation of DMABN in supercritical fluids have been investigated, highlighting the role of the solvent environment in facilitating these processes. These studies use techniques like time-correlated single-photon counting to measure reaction rates (Kajimoto, Nayuki, & Kobayashi, 1993).
Mechanism of Action
Target of Action
Mode of Action
For instance, it has been used in the Suzuki cross-coupling reaction . In this reaction, it interacts with other compounds to form new chemical bonds, leading to the synthesis of new organic compounds .
Result of Action
Its use in chemical reactions suggests that it can contribute to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(dimethylamino)benzonitrile can be influenced by various environmental factors. For example, during the synthesis process, the temperature needs to be carefully controlled .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(dimethylamino)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions . These interactions are crucial for understanding the compound’s role in biochemical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to participate in free radical reactions and nucleophilic substitutions highlights its versatility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, making it suitable for prolonged biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for safe and effective use in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its biochemical activity .
Properties
IUPAC Name |
3-bromo-4-(dimethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGWOEVSFRVEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625965 | |
| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-88-0 | |
| Record name | 3-Bromo-4-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)



